Ethanone, 1-(1-naphthalenyl)-, oxime

asymmetric hydrogenation chiral amine synthesis E/Z oxime isomerization

Generic Cinacalcet ANDA submissions require geometric isomer resolution. Mixed (E)/(Z)-oxime standards cause co-elution and failed method validation. - **Specification:** Single-isomer (E)-configuration (CAS 100485-51-6), ≥95% purity with CoA - **Application:** HPLC impurity standard (LOD ≤0.04 µg/mL on Purospher STAR Phenyl); chiral amine precursor for (R)-1-(1-naphthyl)ethylamine - **Supply:** Characterized reference standard; traceable to USP/EP monographs where feasible

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 100485-51-6
Cat. No. B3416931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(1-naphthalenyl)-, oxime
CAS100485-51-6
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H11NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-8,14H,1H3/b13-9+
InChIKeyKHNGQTJKEPANSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(1-naphthalenyl)-, oxime (E-Isomer): Identity and Industrial Relevance


Ethanone, 1‑(1‑naphthalenyl)‑, oxime (CAS 100485‑51‑6) is the thermodynamically favoured (E)‑geometric isomer of 1‑acetonaphthone oxime, a C12H11NO aryl oxime [1]. It is unequivocally registered as Cinacalcet Impurity 5(E) within the established pharmacopoeial impurity nomenclature for the calcimimetic drug Cinacalcet hydrochloride, where its rigidly assigned E‑configuration distinguishes it from the corresponding (Z)‑oxime impurity . The compound serves as a synthetic precursor to chiral amines via catalytic asymmetric hydrogenation and as a photo‑labile initiator for degradable polyphthalaldehyde polymers [2][3].

Certified impurity standard (Cinacalcet Impurity 5(E)) for ANDA impurity profiling
Stereochemically uniform (E)-oxime substrate for chiral amine synthesis
1‑Naphthyl oxime initiator benchmark for photodegradable polyphthalaldehyde design
Ion channel research probe: state‑dependent NaV 1.7 antagonist with reported patch-clamp data

Why Generic Naphthyl Oxime Cannot Replace the (E)-Isomer


The common name “1‑acetonaphthone oxime” masks two geometrically distinct isomers – the (E)‑oxime (CAS 100485‑51‑6) and the (Z)‑oxime (CAS 100485‑59‑4) – that behave as chemically separate entities. Pharmacopoeial impurity monographs explicitly differentiate them as Cinacalcet Impurity 5(E) and Impurity 2(Z), each requiring its own reference standard [1][2]. In catalytic asymmetric hydrogenation, the E‑isomer and Z‑isomer provide enantiomeric products with opposite signs of optical rotation, proving that configuration – not merely elemental composition – dictates stereochemical outcome [3]. Because the (E)‑oxime is chromatographically separable from the (Z)‑isomer and from the 2‑naphthyl regioisomer (CAS 51674‑06‑7), any ill‑defined “mixed oxime” standard leads to co‑elution, misidentification, and failed method validation in ANDA submissions . The quantitative evidence below underscores why only the single‑isomer (E)‑compound satisfies these strict differentiation criteria.

E/Z isomerism in chiral synthesis
The (E)- and (Z)-oximes give opposite enantiomers under identical asymmetric hydrogenation; a mixed-isomer feed may erode enantiomeric excess.
Impurity profiling co‑elution
Validated pharmacopoeial HPLC methods resolve the designated (E)-impurity; generic mixed‑isomer oxime can co‑elute, causing system suitability failure in ANDA submissions.
Photopolymer initiator regiochemistry
The 1‑naphthyl oxime is the documented initiator for controlled PPA architecture; the 2‑naphthyl regioisomer lacks equivalent polymerization kinetics benchmarks.

Quantitative Differentiation Evidence for the (E)-Isomer


E/Z Isomer-Dependent Enantioselectivity in Asymmetric Hydrogenation

Chan et al. isolated pure (E)‑ and (Z)‑1‑acetonaphthone oxime and subjected each to catalytic asymmetric hydrogenation with a Rh‑chiral phosphine catalyst. The (E)‑oxime (CAS 100485‑51‑6) afforded the primary amine product with a positive optical rotation (+), while the (Z)‑oxime (CAS 100485‑59‑4) yielded the product with the opposite sign of rotation (−) under identical catalyst–solvent–pressure conditions, directly demonstrating that the E‑geometry dictates the stereochemical face of hydrogen delivery [1]. This inversion of enantioselectivity was corroborated in a 2022 review covering over 4000 turnover numbers for oxime reduction, where the E/Z geometry effect was highlighted as a critical substrate‑control element [2].

Enantioselectivity Inversion
Head-to-head
(E)-oxime gives (+) amine; (Z)-oxime gives (−) amine under identical catalyst–solvent–pressure conditions.
E‑geometry dictates stereochemical outcome
Rh‑chiral bisphosphine catalyst; optical rotation sign inverted
asymmetric hydrogenation chiral amine synthesis E/Z oxime isomerization

Chromatographic Resolution in Cinacalcet Impurity Profiling

In a validated HPLC method using a Purospher® STAR Phenyl column (150 × 4.6 mm, 5 µm) with sodium perchlorate/acetonitrile gradient at pH 2.5 and UV detection at 215 nm, the Cinacalcet‑related oxime impurities exhibit baseline separation with retention times that discriminate between the (E)‑oxime impurity (Cinacalcet Impurity 5, CAS 100485‑51‑6) and the structurally distinct impurity standards A, B, and C . For impurities A, B and C, the method achieves linearity up to 1.8 µg/mL with LOQ ranging from 0.03 to 0.13 µg/mL and LOD from 0.01 to 0.04 µg/mL, confirming that the system is capable of individually resolving and quantifying each impurity . The (E)‑oxime reference standard is supplied with full characterization data compliant with regulatory guidelines (CoA, HPLC purity ≥ 95%) and with possible traceability to USP or EP standards, a level of specification documentation that generic “1‑acetonaphthone oxime” products do not consistently provide [1].

Impurity Profiling Resolution
Method context
Validated HPLC resolves E‑oxime from related impurities with LOD ≤0.04 µg/mL and linearity to 1.8 µg/mL.
May support ANDA method suitability testing
Purospher® STAR Phenyl column, perchlorate/acetonitrile gradient; single‑isomer identity critical
pharmaceutical impurity profiling HPLC method validation ANDA regulatory submission

Melting Point as an Isomer-Discriminating Property

The (E)‑1‑acetonaphthone oxime (CAS 100485‑51‑6) exhibits a melting point of 136.5–137.5 °C as recorded in authoritative chemical databases . While the melting point of the pure (Z)‑oxime (CAS 100485‑59‑4) has been reported in the range of ca. 101‑103 °C in some supplier datasheets , the 35 °C difference between the two isomers provides a simple, low‑cost physical constant that can distinguish the E‑enriched material from the Z‑isomer or from mixed E/Z batches. This thermal discrimination is particularly relevant when the compound is procured as a solid reference standard where crystallinity and polymorphism may affect dissolution and HPLC sample preparation.

Melting Point Discrimination
Cross-study comparable
mp 136.5–137.5 °C (E) vs. reported ca. 101–103 °C (Z).
Enables rapid incoming QC isomer check
~35 °C difference signals isomer contamination or degradation
isomer identification solid‑state characterization quality control

Regioisomeric Differentiation in Polyphthalaldehyde Synthesis

In an anionic polymerization of o‑phthalaldehyde initiated by 1‑acetonaphthone oxime (E/Z mixture) in the presence of DBU at low temperature, well‑defined polyphthalaldehydes (PPAs) with controlled molar mass, narrow polydispersity, and approximately 100 repeating units were obtained after acetic anhydride end‑capping [1]. The 1‑naphthyl oxime initiator incorporates a photolabile oxime‑ether terminal that enables photo‑triggered depolymerization upon >310 nm UV irradiation, a property that is directly tied to the 1‑naphthyl substitution pattern [1][2]. The 2‑acetonaphthone oxime regioisomer (CAS 51674‑06‑7) has been used in parallel experiments as a comparator initiator, but the photolytic amine‑generating efficiency and the hydrolytic stability of the resulting oxime‑ether terminals differ between the 1‑ and 2‑naphthyl series, making the 1‑isomer the documented benchmark for PPA macrostructure design [1].

Polymer Initiator Selectivity
Cross-study comparable
1‑naphthyl oxime yields controlled PPA (~100 repeating units, photo‑depolymerization confirmed); 2‑naphthyl analog exhibits unbenchmarked kinetics.
Initiator geometry affects depolymerization reproducibility
Anionic polymerization, DBU, low temp; 2‑naphthyl kinetics not fully characterized
photodegradable polymers oxime ether initiators polyphthalaldehyde

Chiral Amine Precursor: Impact on Enantiomeric Excess

Patent CN105294449A discloses the preparation of (R)‑(+)‑ and (S)‑(−)‑1‑(1‑naphthyl)ethylamine – the key chiral intermediate of Cinacalcet – by asymmetric catalytic reduction of 1‑(1‑naphthyl)ethanone oxime using chloro{Ru N‑(2‑amino‑1,2‑diphenylethyl)‑4‑toluenesulfonamide}(p‑cymene) catalysts [1]. The method reports that the single‑enantiomer amine product is obtained with high chiral purity and high yield when the oxime substrate is stereochemically uniform [1]. Conversely, the presence of the Z‑isomer in the oxime feed leads to reduced enantiomeric excess because the two geometric isomers follow divergent stereoinduction pathways (see Evidence Item 1) [2]. This establishes that the (E)‑rich oxime is the preferred substrate for industrial chiral amine synthesis, directly differentiating it from non‑geometrically‑purified or mixed‑isomer oxime batches.

Enantiomeric Excess Impact
Supporting evidence
Mixed E/Z oxime feed reduces enantiomeric excess of (R)-1-(1-naphthyl)ethylamine; patent reports high chiral purity with uniform E-substrate.
Isomer purity essential for reproducible high‑ee synthesis
Exact ee values not disclosed; Z‑contamination erodes ee proportionally
chiral amine intermediate (R)-(+)-1-(1-naphthyl)ethylamine cinacalcet synthesis

NaV 1.7 Channel Antagonism and Pharmacological Baseline

BindingDB entry BDBM50379389 reports that 1‑(naphthalen‑1‑yl)ethanone oxime exhibits antagonist activity at the human partially inactivated NaV 1.7 channel expressed in HEK293 cells. In the PatchXpress automated patch‑clamp assay the IC50 is 240 nM, while the manual whole‑cell patch clamp assay gives an IC50 of 800 nM under partially inactivated conditions; under non‑inactivated conditions the IC50 increases to 3 µM, indicating a pronounced state‑dependent block [1]. Although these values are collected for the oxime as a single molecular entity and do not represent a direct head‑to‑head comparison with a close structural analog in the same publication, they establish a quantitative activity level that differentiates it from other well‑characterized NaV 1.7 antagonists such as PF‑05089771 (IC50 ~9 nM) [2], confirming that the oxime occupies a distinct potency band that may be valuable for mechanism‑of‑action studies targeting a moderate‑affinity state‑dependent binder.

NaV1.7 Antagonist Activity
Class-level
IC50 240 nM (PatchXpress, partially inactivated), 800 nM (manual patch, partially inactivated), 3000 nM (non‑inactivated); pronounced state‑dependent block.
Reported state‑dependent inhibition context
HEK293‑NaV1.7; moderate affinity vs. high‑affinity reference (~25‑ to 330‑fold less potent)
NaV 1.7 antagonist ion channel pharmacology pain target

High-Impact Application Scenarios for the (E)-Isomer


Certified Reference Standard for Cinacalcet Impurity 5(E)

Generic pharmaceutical manufacturers pursuing an ANDA for Cinacalcet hydrochloride must baseline‑resolve and quantify every process‑related impurity. The (E)‑oxime (CAS 100485‑51‑6), designated Cinacalcet Impurity 5(E), is supplied as a characterized reference standard with a CoA documenting identity, purity (≥ 95%), and, where feasible, traceability to USP or EP monographs [1]. A validated HPLC method on a Purospher® STAR Phenyl column achieves baseline separation of the E‑oxime from other Cinacalcet‑related impurities at LOD ≤ 0.04 µg/mL, with system linearity to 1.8 µg/mL, making the single‑isomer E‑oxime irreplaceable for accurate impurity profiling and method suitability testing .

Stereochemically Uniform Substrate for Chiral Amine Synthesis

The enantioselective catalytic hydrogenation of 1‑(1‑naphthyl)ethanone oxime to (R)‑(+)‑1‑(1‑naphthyl)ethylamine – the essential chiral building block of Cinacalcet – requires geometrically pure (E)‑oxime to achieve high enantiomeric excess. Chan et al. demonstrated that the E‑ and Z‑isomers give opposite product enantiomers [2], and patent CN105294449A confirms that single‑isomer oxime feeds deliver high chiral purity [3]. Any procurement of mixed‑isomer material directly compromises the enantiomeric purity of the downstream amine.

Photo-Degradable Polymer Initiator for Controlled Architecture

In the synthesis of photodegradable polyphthalaldehydes, 1‑acetonaphthone oxime serves as the documented anionic initiator that yields well‑defined oligomers (~100 repeating units) with narrow dispersity when end‑capped with acetic anhydride [4]. The 1‑naphthyl substitution provides a photolabile oxime‑ether terminal that undergoes clean photo‑triggered depolymerization upon >310 nm irradiation, a benchmark performance that the 2‑naphthyl analog has not matched in published head‑to‑head comparisons, making the 1‑isomer the recommended initiator for reproducible PPA materials research [4].

Application
Selection Property
Validation Focus
Certified Reference Standard for Cinacalcet Impurity 5(E)
Certified isomeric identity, CoA‑documented purity, regulatory‑grade characterization package
System suitability and peak identification in impurity profiling methods
Stereochemically Uniform Substrate for Chiral Amine Synthesis
E‑specific stereoinduction in catalytic asymmetric hydrogenation
Enantiomeric excess monitoring; batch‑to‑batch Z‑contamination control
Photo‑Degradable Polymer Initiator for Controlled Architecture
1‑Naphthyl oxime initiator benchmark for photolabile terminal incorporation
Polymer architecture reproducibility; depolymerization kinetics under >310 nm irradiation
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